N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide
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Overview
Description
N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Coupling Reactions: The furan and oxadiazole rings are then coupled with a phenoxyacetamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(Furan-2-YL)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-18-7-4-12-26-18)14-27-17-10-8-16(9-11-17)21-23-20(24-28-21)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHJBFZFHAGIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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